4-(Diindol-3-ylmethyl)-1-(3-(trimethylammonio)propyl)pyridinium dibromide
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Overview
Description
4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is a complex organic compound that features a unique structure combining indole, pyridine, and quaternary ammonium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Indole Derivative: The indole derivative is synthesized through a Fischer indole synthesis reaction.
Alkylation: The indole derivative undergoes alkylation with a suitable alkyl halide to introduce the trimethylammonio group.
Coupling with Pyridine: The alkylated indole is then coupled with a pyridine derivative under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce partially hydrogenated compounds.
Scientific Research Applications
4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The quaternary ammonium group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Di(1H-indol-3-yl)methyl)-1-(3-(dimethylamino)propyl)pyridin-1-ium bromide
- 4-(Di(1H-indol-3-yl)methyl)-1-(3-(ethylammonio)propyl)pyridin-1-ium bromide
Uniqueness
4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This article provides a comprehensive overview of 4-(Di(1H-indol-3-yl)methyl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
21074-48-6 |
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Molecular Formula |
C28H32Br2N4 |
Molecular Weight |
584.4 g/mol |
IUPAC Name |
3-[4-[bis(1H-indol-3-yl)methyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C28H32N4.2BrH/c1-32(2,3)18-8-15-31-16-13-21(14-17-31)28(24-19-29-26-11-6-4-9-22(24)26)25-20-30-27-12-7-5-10-23(25)27;;/h4-7,9-14,16-17,19-20,28-30H,8,15,18H2,1-3H3;2*1H/q+2;;/p-2 |
InChI Key |
AXQLCHBHLBDYIF-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54.[Br-].[Br-] |
Origin of Product |
United States |
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